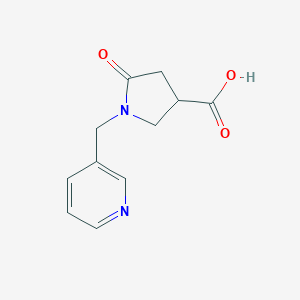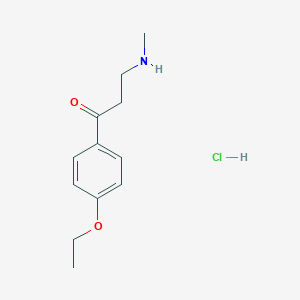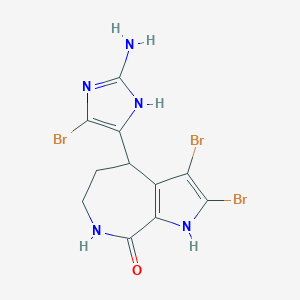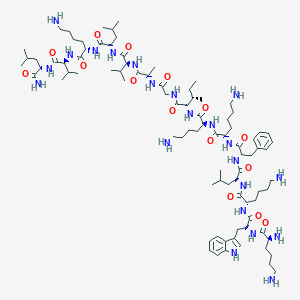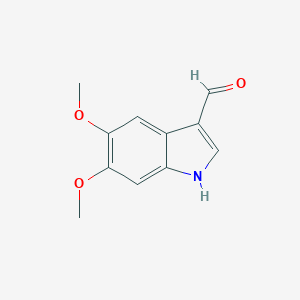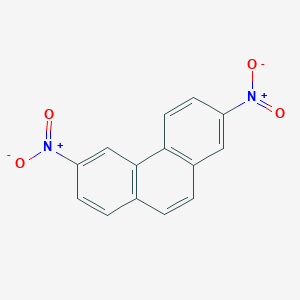
2,6-Dinitrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitrophenanthrene (2,6-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C16H8N2O4 and a molecular weight of 296.24 g/mol. 2,6-DNP is a potent mutagen and carcinogen and has been extensively studied for its toxicological effects.
Mecanismo De Acción
2,6-Dinitrophenanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Efectos Bioquímicos Y Fisiológicos
2,6-Dinitrophenanthrene has been shown to induce DNA damage, chromosomal aberrations, and micronuclei in vitro and in vivo. It also induces oxidative stress, apoptosis, and inflammation in various cell types. In animal models, 2,6-Dinitrophenanthrene has been shown to induce tumors in the liver, lung, and skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen and can be used as a positive control in mutagenicity assays. It is also a useful tool for studying the mechanism of carcinogenesis. However, its toxicity and carcinogenicity also pose a risk to researchers and require careful handling and disposal.
Direcciones Futuras
There are several areas of future research on 2,6-Dinitrophenanthrene. One area is the development of more sensitive and specific assays for detecting its mutagenic and carcinogenic effects. Another area is the identification of biomarkers for predicting its toxicity and carcinogenicity. Additionally, the use of 2,6-Dinitrophenanthrene as a tool for studying the mechanism of carcinogenesis can be expanded to include other types of cancer. Finally, the development of safer and more effective methods for handling and disposing of 2,6-Dinitrophenanthrene is also an important area of future research.
Conclusion:
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen that is widely used in scientific research. Its toxicity and carcinogenicity pose a risk to researchers and require careful handling and disposal. However, its use as a tool for studying the mechanism of carcinogenesis and its potential for developing more sensitive assays and biomarkers make it an important compound for future research.
Métodos De Síntesis
2,6-Dinitrophenanthrene can be synthesized by the nitration of phenanthrene using a mixture of nitric and sulfuric acids. The reaction yields a mixture of isomers, including 1,3-, 1,4-, 2,3-, and 2,6-Dinitrophenanthrene. The isomers can be separated by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,6-Dinitrophenanthrene is widely used in scientific research as a model compound for studying the toxicity and mutagenicity of PAHs. It is used as a positive control in mutagenicity assays such as the Ames test and the micronucleus assay. It is also used to induce tumors in animal models for studying the mechanism of carcinogenesis.
Propiedades
Número CAS |
159092-69-0 |
|---|---|
Nombre del producto |
2,6-Dinitrophenanthrene |
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8H |
Clave InChI |
RAIMVILTKHZBGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
159092-69-0 |
Sinónimos |
2,6-DINITROPHENANTHRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



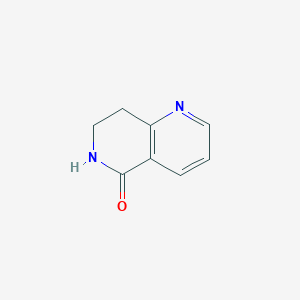
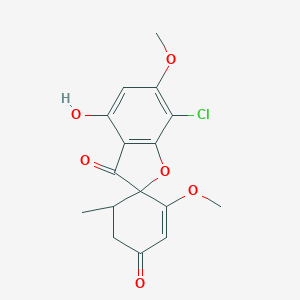
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
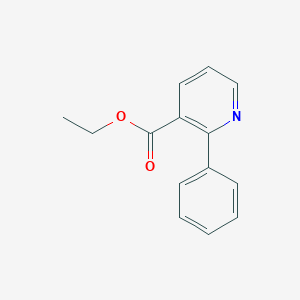
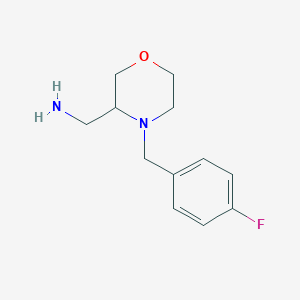
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
